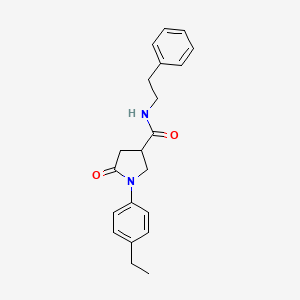
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxole ring. The synthesis method of this compound is complex and requires specific reagents and conditions.
Mechanism of Action
The mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the prefrontal cortex, which is involved in cognition and decision-making. In addition, this compound has been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate in lab experiments is its potent binding affinity for several receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several reagents and conditions.
Future Directions
There are several future directions for the research on (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate. One direction is the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia. Another direction is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative disorders. Additionally, the investigation of the mechanism of action of this compound may lead to the development of new drugs that target specific neurotransmitter systems.
Synthesis Methods
The synthesis of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with (1,3-benzodioxol-5-ylmethyl)amine in the presence of a catalyst such as palladium on carbon. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine.
Scientific Research Applications
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate has potential applications in several scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent binding affinity for several receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a potential candidate for the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethylphenyl)methyl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C2H2O4/c1-12-3-5-15(13(2)7-12)10-18-9-14-4-6-16-17(8-14)20-11-19-16;3-1(4)2(5)6/h3-8,18H,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFGBNAZQNZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-(2,4-dimethyl-benzyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)